molecular formula C18H29N3O B2603905 N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide CAS No. 1049473-85-9

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide

Cat. No. B2603905
CAS RN: 1049473-85-9
M. Wt: 303.45
InChI Key: UISLROPPPLICLU-UHFFFAOYSA-N
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Description

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PIPPA, and its chemical structure is C21H32N2O.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and evaluated for their potential in the treatment of HIV. These compounds, developed through an efficient microwave-assisted synthetic route, were characterized using various analytical methods. Their ability to inhibit cell-cell fusion, a key step in the HIV infection process, was also assessed, showcasing their potential application in HIV treatment strategies (Weng et al., 2011).

Anticonvulsant Potential

Research into N-(3-(4-phenylpiperazin-1yl)propyl)pivalamide derivatives has revealed their potential as hybrid anticonvulsant agents. These compounds, combining chemical fragments from known antiepileptic drugs, exhibited broad-spectrum activity across various preclinical seizure models. Notably, one molecule demonstrated exceptionally high protection without impairing motor coordination, suggesting a superior safety profile compared to existing antiepileptic drugs (Kamiński et al., 2015).

Antibacterial Applications

A novel series of aryl piperazinyl oxazolidinones with varied N-substituents was synthesized, exhibiting potent in vitro antibacterial activity against resistant Gram-positive strains. These compounds, while showing significant in vitro efficacy, had variable in vivo activity, underscoring the need for further optimization to enhance therapeutic potential (Jang et al., 2004).

Anti-Inflammatory Properties

The synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives revealed their potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. This study highlighted the compounds' potential as anti-inflammatory agents, adding another dimension to the therapeutic applications of N-(3-(4-phenylpiperazin-1yl)propyl)pivalamide derivatives (Nagarapu et al., 2011).

properties

IUPAC Name

2,2-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-18(2,3)17(22)19-10-7-11-20-12-14-21(15-13-20)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISLROPPPLICLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide

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